molecular formula C17H13N3O2S B6508789 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 887201-83-4

3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B6508789
CAS No.: 887201-83-4
M. Wt: 323.4 g/mol
InChI Key: QDRKFMNVRPKHEV-UHFFFAOYSA-N
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Description

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives have been synthesized for various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Researchers have taken interest to synthesize various scaffolds of indole for screening different pharmacological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Free indole can give rise to substituted indoles . Three examples are given: (a) addition of single groups for functionalization (e.g. 3-bromoindole as synthesized by BrvH, a flavin-dependent halogenase encoded in a metagenome ); (b) cascaded enzyme-catalyzed and spontaneous reactions, (e.g. hydroxylation by a P450 monooxygenase followed by spontaneous oxidation and dimerization yielding indigo ), and © complex biosynthetic pathways of plants and fungi (e.g. biosynthesis of benzoxazinoid alkaloids, whereas vinblastine derives from tryptamine ).


Physical and Chemical Properties Analysis

Physically, indoles are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Mechanism of Action

Indole derivatives possess various biological activities and bind with high affinity to the multiple receptors helpful in developing new useful derivatives . For example, some indole derivatives showed significant anti-HIV activity .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on their specific structures and properties. Some indole derivatives have been found in illegal products obtained via the Internet .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This opens up new possibilities for the development of novel therapeutic agents.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-22-11-6-4-5-10(9-11)20-16(21)15-14(19-17(20)23)12-7-2-3-8-13(12)18-15/h2-9,18H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRKFMNVRPKHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139593
Record name 1,2,3,5-Tetrahydro-3-(3-methoxyphenyl)-2-thioxo-4H-pyrimido[5,4-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887201-83-4
Record name 1,2,3,5-Tetrahydro-3-(3-methoxyphenyl)-2-thioxo-4H-pyrimido[5,4-b]indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887201-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrahydro-3-(3-methoxyphenyl)-2-thioxo-4H-pyrimido[5,4-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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